ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
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Description
Ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is a useful research compound. Its molecular formula is C18H13ClF6N2O3S and its molecular weight is 486.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Crystal Packing
The molecular structure and interactions within crystals of related compounds exhibit unique features, such as rare N⋯π and O⋯π interactions, alongside conventional hydrogen bonds, influencing crystal packing. These interactions, observed in derivatives of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, provide insights into the subtle forces at play in the solid state of chemically similar compounds (Zhenfeng Zhang et al., 2011).
Synthesis Methodologies
Research into the synthesis of alpha-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones represents a mild methodology for removing the useful sulfone moiety, showcasing the compound's utility in organic synthesis processes (Wnuk et al., 2000). Additionally, studies have explored the C⋯π interaction in the non-hydrogen bond type, indicating electrostatic interactions in the crystal structure of related compounds, highlighting the importance of these interactions in understanding the properties of the compound and its derivatives (Zhenfeng Zhang et al., 2012).
Cytotoxic Activity
The synthesis and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate provide an understanding of the compound's potential in medicinal chemistry, particularly in developing cancer therapeutics (Marcin Stolarczyk et al., 2018).
Coordination Polymers
The use of ethyl esters in synthesizing coordination polymers, such as those containing both interdigitated 1D chains and interpenetrated 2D grids, demonstrates the versatility of these compounds in the field of material science, contributing to the development of new materials with unique properties (P. Ayyappan et al., 2002).
Properties
IUPAC Name |
ethyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[4-(trifluoromethoxy)anilino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O3S/c1-2-29-16(28)14(31-15-13(19)7-10(8-27-15)17(20,21)22)9-26-11-3-5-12(6-4-11)30-18(23,24)25/h3-9,26H,2H2,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXLUDTUUAACFA-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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